N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenoxy)-N-(propan-2-yl)acetamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenoxy)-N-(propan-2-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2,4-oxadiazole ring, a chlorophenyl group, and a dimethylphenoxy moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenoxy)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Introduction of chlorophenyl group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of dimethylphenoxy moiety: This step involves the reaction of the intermediate with 2,5-dimethylphenol under basic conditions.
Final acetamide formation: The final step involves the reaction of the intermediate with isopropylamine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxadiazole moieties.
Reduction: Reduction reactions can occur at the chlorophenyl group, leading to the formation of corresponding aniline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are used for nucleophilic and electrophilic substitutions, respectively.
Major Products:
Oxidation: Formation of phenolic and carboxylic acid derivatives.
Reduction: Formation of aniline and amine derivatives.
Substitution: Formation of substituted phenyl and oxadiazole derivatives.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenoxy)-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenoxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- **N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-(propan-2-yl)acetamide
- **N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,6-dimethylphenoxy)-N-(propan-2-yl)acetamide
Comparison:
Structural Differences: The position of the dimethyl groups on the phenoxy ring varies among these compounds.
Unique Properties: N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenoxy)-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which may influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H24ClN3O3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H24ClN3O3/c1-14(2)26(21(27)13-28-19-11-15(3)5-6-16(19)4)12-20-24-22(25-29-20)17-7-9-18(23)10-8-17/h5-11,14H,12-13H2,1-4H3 |
InChI Key |
NDCIDTDCBYGSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C |
Origin of Product |
United States |
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